molecular formula C10H11NO B3265795 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one CAS No. 41043-13-4

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one

Cat. No.: B3265795
CAS No.: 41043-13-4
M. Wt: 161.2 g/mol
InChI Key: YCYJZUODTCSPPB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one is a fused bicyclic compound featuring a seven-membered cycloheptane ring fused to a pyridine moiety. Its synthesis typically involves multistep reactions, such as the dehydrobromination of α,α-dibromocycloheptanones using lithium salts in dimethylformamide, followed by oxidation of intermediates like the N-oxide or hydroxy derivatives . This compound serves as a versatile precursor in coordination chemistry, particularly in the design of transition metal catalysts (e.g., cobalt and iron complexes) for ethylene polymerization . Its structural rigidity and electron-deficient pyridinone ring enhance ligand stability and metal-binding efficiency.

Properties

IUPAC Name

5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-6-2-1-4-8-5-3-7-11-10(8)9/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYJZUODTCSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of cyclohepta[b]pyridine-5,9-dione using chemoselective and enantioselective reduction techniques . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Cycloalkyl-Fused Pyridines with Varying Ring Sizes

The compound is compared to other cycloalkyl-fused pyridines differing in ring size or substitution patterns (Table 1):

Compound Name Ring Size Key Structural Features Synthesis Method Applications Reference
6,7-Dihydroquinolin-8(5H)-one 6-membered Fused cyclohexane-pyridine system Reduction of quinolinone derivatives Ligand for Pd/Pt complexes
6,7,8,9-Tetrahydrocycloocta[b]pyridin-10(5H)-one 8-membered Larger cycloalkane ring Similar dehydrohalogenation routes Catalytic precursor
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one 7-membered Balanced ring strain and electronic profile Oxidative steps from N-oxide intermediates Catalyst ligand, pharmaceutical intermediates

Key Findings :

  • Ring Size Effects : The seven-membered ring in this compound offers intermediate strain compared to six- or eight-membered analogs, optimizing stability for catalytic applications .
  • Electronic Properties: The pyridinone moiety enhances electron-withdrawing capacity, improving metal-ligand interactions in cobalt and iron complexes compared to purely hydrocarbon-fused systems .

Metal Complex Derivatives

The compound is functionalized into cobalt (Co1–Co5) and iron (Fe1–Fe5) complexes for ethylene polymerization. Table 2 compares catalytic performance:

Complex Substituents Yield (%) IR νC=N (cm⁻¹) Ethylene Activity (kg/mol·h) Thermal Stability (°C) Reference
Co2 2,6-Diethylphenyl 72.7 1597.2 12.8 80
Co3 2,6-Diisopropylphenyl 56.0 1571.1 9.5 70
Co4 Mesityl 75.3 1601.4 14.2 85
Fe3 2-(C8H15)-4,6-(CHPh2)₂C6H2 65.0 1565.6 18.3 90

Key Findings :

  • Substituent Effects : Bulky substituents (e.g., mesityl in Co4) enhance thermal stability by sterically protecting the metal center, whereas electron-donating groups (e.g., ethyl in Co2) improve catalytic activity .
  • Metal Choice : Iron complexes (e.g., Fe3) generally show higher ethylene activity than cobalt analogs due to stronger metal-ligand bonding .

Key Findings :

  • Solubility and Bioactivity : Hydroxylation (e.g., R-enantiomer) increases aqueous solubility, making derivatives suitable for neurological studies .
  • Diagnostic Utility: Pterin analogs are used in fluorimetric detection of biomarkers due to their redox activity and fluorescence .

Biological Activity

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO and features a seven-membered ring fused to a pyridine ring. Its unique structure contributes to its diverse biological activities and interactions with various molecular targets.

The compound's mechanism of action involves its interaction with specific enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, influencing cellular functions. Research indicates that it may modulate the activity of the CGRP (Calcitonin Gene-Related Peptide) receptor, which is pertinent in pain signaling and neurogenic inflammation .

Antitumor Activity

Recent studies have demonstrated the potential antitumor effects of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds derived from this structure exhibited growth inhibition with IC50 values in the nanomolar range against human cancer cell lines .

Cystic Fibrosis Treatment

In research focused on cystic fibrosis (CF), derivatives of this compound have been evaluated for their ability to correct mutant CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein function. One study highlighted a compound that significantly increased F508del-CFTR activity by enhancing protein trafficking to the plasma membrane . This suggests potential applications in developing CFTR correctors for treating cystic fibrosis.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of this compound derivatives on six lymphoma cell lines. The results indicated that several compounds showed potent growth inhibitory effects with IC50 values lower than 500 nM. The mechanism involved arresting cells in the G2/M phase and inducing apoptosis through mitochondrial pathways .
  • Cystic Fibrosis Correctors : In vitro assays demonstrated that certain derivatives improved F508del-CFTR trafficking when combined with existing correctors like VX-809. This combination therapy showed enhanced efficacy compared to individual treatments .

Comparative Analysis Table

CompoundActivity TypeIC50 ValueMechanism
This compoundAntitumor<500 nMG2/M phase arrest
Derivative A (from study)CFTR Corrector2.3 µM (with VX-809)Enhanced trafficking

Q & A

Q. What are the common synthetic routes for 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one, and what key intermediates are involved?

The compound is synthesized via multi-step reactions starting from N-(2-(diphenylphosphaneyl)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-8-amine (L1). Key steps include reductive amination using sodium borohydride (NaBH₄) and cyclization under acidic conditions. Intermediate products like 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one are isolated via column chromatography (silica gel) with yields ranging from 31% to 77% .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioisomeric purity and structural assignments.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

Store in sealed containers under inert gas (e.g., argon) at room temperature (RT) in a dry, ventilated environment. Avoid exposure to moisture, direct sunlight, and static discharge. Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of cyclohepta[b]pyridinone derivatives?

Chiral resolution techniques such as chiral stationary phase chromatography (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution can isolate enantiomers. For example, (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one (CAS 1190363-44-0) was characterized using polarimetry and X-ray crystallography to confirm absolute configuration .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient pyridinone ring facilitates Buchwald-Hartwig amination and Suzuki-Miyaura coupling . Density Functional Theory (DFT) studies reveal that the conjugated π-system lowers the LUMO energy, enhancing electrophilic substitution at the C-3 and C-7 positions .

Q. What role does this compound play in the synthesis of novel ligands for catalytic applications?

It serves as a precursor for N-heterocyclic carbene (NHC) ligands in transition-metal catalysis. For instance, ligands derived from this scaffold exhibit high activity in palladium-catalyzed C–N bond formation, with turnover numbers (TONs) exceeding 10⁵ under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
Reactant of Route 2
5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one

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